![molecular formula C20H24N2O3S2 B296267 2-[(4-methylphenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B296267.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPSPP and is a member of the sulfonamide class of drugs. MPSPP has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
MPSPP exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as CA IX and MMPs. CA IX is overexpressed in various tumors and plays a crucial role in tumor growth and metastasis. MPSPP has been found to inhibit the activity of CA IX, thereby reducing the growth and metastasis of tumors. MMPs are involved in the degradation of extracellular matrix components, which is necessary for tumor invasion and metastasis. MPSPP has been found to inhibit the activity of MMPs, thereby reducing the invasion and metastasis of tumors.
Biochemical and Physiological Effects:
MPSPP has been found to have various biochemical and physiological effects, including the inhibition of CA IX and MMPs, as well as the induction of apoptosis in cancer cells. MPSPP has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPSPP has been found to have neuroprotective effects, reducing the production of reactive oxygen species (ROS) and preventing the death of neurons.
Advantages and Limitations for Lab Experiments
MPSPP has several advantages for lab experiments, including its high potency and selectivity for CA IX and MMPs, as well as its low toxicity. MPSPP has also been found to have good pharmacokinetic properties, making it a potential candidate for drug development. However, MPSPP has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPSPP, including the development of more efficient synthesis methods, the identification of new targets for MPSPP, and the investigation of its potential applications in the treatment of other diseases. MPSPP has also been found to have potential applications in imaging, making it a potential candidate for the development of diagnostic tools for various diseases. Further studies are needed to fully understand the pharmacological effects of MPSPP and its potential applications in medicine.
Synthesis Methods
The synthesis of MPSPP involves the reaction of 4-methylthiophenol with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-bromo-N-(4-(1-pyrrolidinylsulfonyl)phenyl)propanamide to yield MPSPP.
Scientific Research Applications
MPSPP has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. MPSPP has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase IX (CA IX) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation. MPSPP has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O3S2/c1-15-5-9-18(10-6-15)26-16(2)20(23)21-17-7-11-19(12-8-17)27(24,25)22-13-3-4-14-22/h5-12,16H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI Key |
XKSFFHJKOZRXTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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